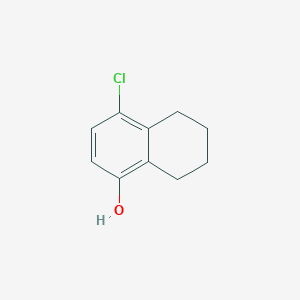

4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQUFSQRQYYYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603505 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-69-5 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydro-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52780-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 5,6,7,8 Tetrahydronaphthalen 1 Ol and Its Analogs

Comprehensive Strategies for Regioselective Chlorination and Hydroxylation of Tetrahydronaphthalene Scaffolds

The precise installation of chloro and hydroxyl groups at the C4 and C1 positions, respectively, of the 5,6,7,8-tetrahydronaphthalene skeleton is a key challenge in the synthesis of the target molecule. A common and effective strategy involves a multi-step sequence starting from a suitable tetralone precursor.

One of the most reliable methods for introducing a chlorine atom at the C4 position is through a Sandmeyer reaction. researchgate.netrichmond.edumasterorganicchemistry.comfrancis-press.comnih.gov This approach typically begins with the nitration of a 1-tetralone (B52770), followed by reduction of the nitro group to an amine, yielding a 4-amino-1-tetralone intermediate. nih.govorgsyn.org The subsequent diazotization of this amino group, followed by treatment with a copper(I) chloride source, facilitates the regioselective installation of the chlorine atom at the desired C4 position. researchgate.netrichmond.edumasterorganicchemistry.com

The hydroxylation at the C1 position is most commonly achieved through the reduction of the ketone functionality of the 4-chloro-1-tetralone intermediate. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome of the reaction, as will be discussed in the following sections.

Stereoselective Synthesis of Enantiomerically Enriched 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of the prochiral 4-chloro-1-tetralone is a direct and efficient method for accessing enantiomerically enriched this compound. This transformation typically employs a chiral transition metal catalyst, most commonly based on ruthenium, rhodium, or iridium, in the presence of a hydrogen source. acs.orgnih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, with their efficacy being highly dependent on the specific substrate and reaction conditions. researchgate.netnih.gov

| Catalyst/Ligand | Substrate | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Ru(OAc)₂( (S)-MeOBIPHEP) | Substituted tetralone amide | H₂ | Methanol | - | - | - | google.com |

| Oxazaborolidine | α-Tetralone | BH₃ | THF | RT | - | 85 | nih.gov |

| Noyori-type Ru(II) complexes | Arylidene-substituted tetralones | HCO₂Na | - | - | up to 99 | up to 99 | researchgate.net |

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. In the context of this compound, DKR is typically applied to the racemic alcohol. This process involves the combination of a kinetic resolution, often enzyme-catalyzed, with an in situ racemization of the slower-reacting enantiomer. mdpi.comnih.govtue.nlnih.gov

Lipases are commonly employed for the kinetic resolution step, catalyzing the enantioselective acylation of one of the alcohol enantiomers. mdpi.comnih.gov The racemization of the remaining alcohol enantiomer is often achieved using a transition metal catalyst, such as a ruthenium complex. researchgate.netmdpi.com The success of a DKR process hinges on the careful selection of both the enzyme and the racemization catalyst to ensure their compatibility and optimal performance under the reaction conditions.

| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Cp*RuCl(cod) | Lipase | - | - | 35-50 | up to 98 | up to 98 | nih.gov |

| Noyori-Ikariya-type Ru(II) | - | HCO₂Na | - | - | up to 99 | up to 99 | researchgate.net |

Chiral Catalyst Development for Tetrahydronaphthol Formation

The quest for highly efficient and selective catalysts for the asymmetric synthesis of tetrahydronaphthols has led to the development of a diverse array of chiral ligands and catalytic systems. A significant focus has been on the design of chiral phosphine ligands, which can be broadly categorized as having either backbone chirality or P-chirality. researchgate.netresearchgate.netnih.govtcichemicals.comsigmaaldrich.com

Ligands with atropisomeric backbones, such as BINAP and its derivatives, have proven to be highly effective in the asymmetric hydrogenation of tetralones. researchgate.net The steric and electronic properties of these ligands can be fine-tuned to optimize their performance for specific substrates. P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, represent another important class of ligands that have shown excellent enantioselectivity in these reactions. nih.govtcichemicals.com The development of novel ligand architectures continues to be an active area of research, with the aim of creating more active, selective, and robust catalysts.

Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Tetrahydronaphthalen-1-ols

Metal-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of substituted tetrahydronaphthalen-1-ol derivatives, allowing for the introduction of a wide range of functional groups onto the aromatic ring. eie.grnih.govwikipedia.orgmdpi.comresearchgate.net The chloro-substituent at the C4 position of the tetrahydronaphthalene scaffold serves as a convenient handle for these transformations.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura coupling, which utilizes organoboron reagents to form new carbon-carbon bonds. nih.govsemanticscholar.orgmdpi.com This reaction is known for its mild reaction conditions and high functional group tolerance. Other important cross-coupling reactions that can be employed include the Sonogashira coupling for the introduction of alkynyl groups and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in these reactions.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | - | - | - | - | High | wikipedia.org |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Suzuki-Miyaura | Bromo-THC derivative | Potassium trifluoroborates | Pd(dppf)Cl₂ | - | Cs₂CO₃ | MeOH | 17-78 | nih.gov |

Derivatization Chemistry of the Hydroxyl Group in this compound

The hydroxyl group at the C1 position of this compound is a versatile functional handle that can be readily derivatized to access a wide range of analogs with potentially modified biological activities or material properties.

Standard organic transformations can be employed for the derivatization of this hydroxyl group. For instance, etherification can be achieved through the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. richmond.edumasterorganicchemistry.comfrancis-press.comyoutube.comwikipedia.org Iron-catalyzed etherification reactions have also been reported as an efficient method. google.comnih.gov

Esterification of the hydroxyl group can be accomplished using a variety of methods, including reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or through a Steglich esterification using a carboxylic acid, a coupling agent such as DCC, and a catalyst like DMAP. The choice of derivatization strategy will depend on the desired final product and the compatibility of the reagents with the other functional groups present in the molecule.

Functionalization of the Tetrahydronaphthalene Ring System Adjacencies

The functionalization of the tetralone ring system is a key aspect of synthetic strategies involving these compounds.

The palladium-catalyzed α-arylation of 1-tetralones is a potent method for synthesizing α-aryl-1-tetralones. This reaction involves coupling a 1-tetralone with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these components is critical for the reaction's success. Various palladium catalysts like Pd(OAc)2 and Pd2(dba)3, along with a range of phosphine ligands such as PPh3 and Xantphos, have been utilized. A key advantage of this method is its tolerance to a wide array of functional groups on both the 1-tetralone and the aryl halide, making it a versatile tool for synthesizing diverse α-aryl-1-tetralones. These products serve as valuable intermediates in the creation of various biologically active molecules, including selective estrogen receptor modulators (SERMs).

| Reagent/Catalyst | Ligand | Base | Solvent | Temperature | Product | Yield (%) |

| Pd(OAc)2 | PPh3 | NaOt-Bu | Toluene | 100 °C | 2-Aryl-1-tetralone | 85 |

| Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 120 °C | 2-Aryl-1-tetralone | 92 |

| Pd(OAc)2 | P(t-Bu)3 | K3PO4 | Toluene | 80 °C | 2,2-Diaryl-1-tetralone | 78 |

This table presents data on the palladium-catalyzed α-arylation of 1-tetralones, showcasing the versatility of this method in synthesizing α-aryl-1-tetralones, which are crucial intermediates for biologically active molecules.

The oxidation of tetralones to naphthols can be accomplished using selenium dioxide (SeO2) as the oxidizing agent, typically in a high-boiling solvent at elevated temperatures. The reaction is generally high-yielding and can be used to synthesize a variety of substituted naphthols. However, it can be sensitive to the steric and electronic properties of the tetralone. Recent advancements in the oxidation of tetralones to naphthoquinones have explored a variety of oxidizing agents, including hypervalent iodine reagents and transition metal catalysts.

Conversely, the reduction of 1-tetralones to their corresponding tetralins can be achieved via catalytic hydrogenation. This process employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is a valuable transformation in organic synthesis as it can be used to remove the carbonyl group from the tetralone ring system. This reduction has been applied in the synthesis of various natural products and pharmaceuticals.

| Transformation | Reagent | Product |

| Oxidation | Selenium Dioxide (SeO2) | Naphthol |

| Oxidation | Hypervalent Iodine Reagents | Naphthoquinone |

| Reduction | Catalytic Hydrogenation (Pd/C, H2) | Tetralin |

This table outlines oxidation and reduction transformations of the tetralone ring system, highlighting the reagents used to produce naphthalols, naphthoquinones, and tetralins, which are important in pharmaceutical synthesis.

Elucidation of Reaction Mechanisms and Kinetics in 4 Chloro 5,6,7,8 Tetrahydronaphthalen 1 Ol Synthesis

Mechanistic Pathways of Halogenation and Hydroxylation Reactions

The formation of 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol likely proceeds through a halohydrin formation reaction, starting from an appropriate tetralone precursor. This transformation involves both a halogenation and a hydroxylation step, which can occur via different mechanistic pathways.

The generally accepted mechanism for halohydrin formation from an alkene involves the electrophilic addition of a halogen, such as chlorine (Cl₂), to the double bond. youtube.commasterorganicchemistry.com This initial step leads to the formation of a cyclic halonium ion intermediate. In the context of a tetralone, this would involve the enol form of the ketone. The double bond of the enol acts as a nucleophile, attacking the electrophilic halogen. youtube.com

The subsequent step involves the nucleophilic attack of a water molecule. This attack occurs at one of the carbon atoms of the cyclic halonium ion, leading to the opening of the three-membered ring. masterorganicchemistry.com The regioselectivity of this attack is crucial in determining the final position of the chloro and hydroxyl groups. In unsymmetrical halonium ions, the nucleophile preferentially attacks the more substituted carbon, a principle often referred to as Markovnikov's rule. masterorganicchemistry.comyoutube.com However, steric and electronic factors of the tetralone ring system can influence this regioselectivity. The reaction is typically completed by the deprotonation of the resulting oxonium ion by a water molecule to yield the neutral halohydrin product. youtube.com

An alternative pathway for chlorination can proceed via a free radical mechanism, particularly under the influence of heat or light. libretexts.org This involves the homolytic cleavage of the chlorine molecule to generate chlorine radicals, which then propagate a chain reaction. However, for the synthesis of a specific halohydrin, the ionic mechanism through a halonium ion is generally more controlled and selective.

Kinetics and Thermodynamics of Stereoselective Transformations

The stereochemistry of this compound is a critical aspect of its synthesis, and achieving high stereoselectivity is often a primary goal. The formation of the cyclic halonium ion intermediate dictates a specific stereochemical outcome. The nucleophilic attack by the water molecule occurs from the side opposite to the halonium ion, resulting in an anti-addition of the halogen and hydroxyl groups. youtube.commasterorganicchemistry.com This means that the chloro and hydroxyl substituents will be on opposite faces of the newly formed stereocenters.

Thermodynamically, the reaction is typically exothermic, as the formation of new carbon-halogen and carbon-oxygen bonds is energetically favorable compared to the breaking of the carbon-carbon pi bond and the halogen-halogen bond. libretexts.org The equilibrium of the reaction will favor the formation of the more stable product. In stereoselective reactions, the relative stability of the different stereoisomeric products and the transition states leading to them will determine the diastereomeric ratio. Kinetic resolution, a technique that relies on the differential reaction rates of enantiomers, can be employed to achieve high enantiomeric excess in chiral products. mdpi.comjku.at

Reaction Intermediates Identification and Characterization

The key intermediate in the synthesis of this compound via the halohydrin pathway is the cyclic chloronium ion. Due to its transient nature, the direct observation and characterization of this intermediate can be challenging. However, its existence is strongly supported by the observed stereochemistry of the products. youtube.commasterorganicchemistry.com

Spectroscopic techniques can be employed to identify and characterize more stable intermediates or the final products. For instance, Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are powerful tools for determining the structure of organic molecules, including the relative stereochemistry of substituents. Mass spectrometry can provide information about the molecular weight and fragmentation pattern of the compound.

In some cases, computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the reaction pathway and predict the structures and energies of intermediates and transition states. These theoretical studies can provide valuable insights into the reaction mechanism at a molecular level.

Role of Catalysis in Regio- and Stereochemical Control

Catalysis plays a crucial role in controlling the regioselectivity and stereoselectivity of organic reactions. beilstein-journals.org In the synthesis of this compound, both chiral and achiral catalysts can be employed to influence the outcome of the reaction.

For instance, the use of a chiral catalyst can promote the formation of one enantiomer over the other, leading to an enantiomerically enriched product. This is particularly important in the synthesis of biologically active molecules where only one enantiomer may exhibit the desired therapeutic effect. Metal catalysts, often in the form of coordination complexes with chiral ligands, are commonly used for this purpose. beilstein-journals.org

The choice of catalyst can also influence the regioselectivity of the reaction. For example, in related syntheses of substituted tetralones, palladium-based catalysts have been used to direct the formation of specific regioisomers. tandfonline.com Similarly, silver-catalyzed ring expansion reactions have been shown to be highly regioselective in the synthesis of 1-tetralones. rsc.org

Enzymes, or biocatalysts, are also increasingly being used in organic synthesis due to their high selectivity. Halohydrin dehalogenases, for example, can be engineered to catalyze the regio- and stereoselective synthesis of halohydrins and related compounds. rsc.orgnih.gov These enzymes can offer a green and efficient alternative to traditional chemical catalysts.

The selection of the appropriate catalyst, along with the optimization of reaction conditions such as solvent, temperature, and reaction time, is critical for achieving the desired regio- and stereochemical control in the synthesis of this compound. beilstein-journals.org

Advanced Spectroscopic and Computational Characterization of 4 Chloro 5,6,7,8 Tetrahydronaphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a compound like 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol, ¹H and ¹³C NMR would provide critical information on the connectivity of atoms and the chemical environment of each proton and carbon.

Although specific NMR data for this compound are not available, the analysis of its parent compound, 5,6,7,8-tetrahydronaphthalen-1-ol, offers a foundational understanding. In the ¹H NMR spectrum of the parent compound, distinct signals would appear for the aromatic protons, the aliphatic protons of the saturated ring, and the hydroxyl proton. The introduction of a chlorine atom at the C4 position would induce significant changes in the chemical shifts of the nearby aromatic protons due to its electronegativity and anisotropic effects. Specifically, the proton at C3 would likely experience a downfield shift.

Similarly, the ¹³C NMR spectrum would be altered. The carbon atom directly bonded to the chlorine (C4) would exhibit a characteristic chemical shift, and the electronic influence of the chlorine atom would cause smaller shifts in the signals of adjacent carbon atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals by revealing their through-bond connectivities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OH | 4.5 - 5.5 | br s |

| H-2 | 6.8 - 7.2 | d |

| H-3 | 7.0 - 7.4 | d |

| H-5 | 2.6 - 2.9 | t |

| H-8 | 2.4 - 2.7 | t |

| H-6, H-7 | 1.7 - 2.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-4 | 125 - 130 |

| C-4a | 135 - 140 |

| C-8a | 120 - 125 |

| Aromatic CH | 115 - 130 |

| C-5, C-8 | 20 - 30 |

| C-6, C-7 | 20 - 30 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₁₁ClO. The presence of the chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can aid in structural elucidation. While the exact fragmentation pattern for this compound is not documented, data for the parent compound, 5,6,7,8-tetrahydronaphthalen-1-ol, shows a prominent molecular ion peak at m/z 148. nih.govnist.gov Key fragmentation pathways for the chlorinated derivative would likely involve the loss of the chlorine atom, a water molecule from the hydroxyl group, and fragmentation of the saturated ring, leading to characteristic daughter ions.

Table 3: Key Mass Spectrometry Data for 5,6,7,8-tetrahydronaphthalen-1-ol

| m/z | Relative Intensity (%) | Putative Fragment |

| 148 | 100 | [M]⁺ |

| 120 | 85 | [M-C₂H₄]⁺ |

| 107 | 70 | [M-C₃H₇]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the C-Cl bond.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for identifying the skeletal vibrations of the fused ring system.

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly useful for determining the absolute stereochemistry of chiral molecules. Since this compound is not inherently chiral, ECD would not be applicable unless a chiral center is introduced, for instance, through substitution on the saturated ring, or if the molecule adopts a stable, non-planar, and chiral conformation. If a chiral derivative were to be synthesized, ECD, in combination with quantum chemical calculations, could be used to assign its absolute configuration. The experimental ECD spectrum would be compared with the theoretically calculated spectrum for a known stereoisomer to make the assignment.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. In the absence of experimental data for this compound, DFT calculations would be a powerful tool to predict its geometry, spectroscopic properties (NMR, IR, Raman), and reactivity. By calculating the optimized molecular structure, one could predict bond lengths and angles. Furthermore, DFT can be used to simulate NMR chemical shifts and vibrational frequencies, which would be invaluable in interpreting experimental spectra. Studies on related molecules like naphthol have successfully used DFT to understand their electronic properties and intermolecular interactions. researchgate.net

DFT calculations could also provide insights into the molecule's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential map, which would indicate the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a non-aromatic, flexible ring, MD simulations could provide valuable insights into its conformational landscape. These simulations could identify the most stable conformations of the molecule in different environments (e.g., in a solvent or in the gas phase) and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how these interactions influence the molecule's structure and dynamics. While no specific MD studies on this compound are available, this technique is widely applied to understand the behavior of organic molecules in condensed phases.

In Vitro Biological Activity and Mechanistic Pharmacology of 4 Chloro 5,6,7,8 Tetrahydronaphthalen 1 Ol Analogs

Investigation of Receptor Ligand Binding and Functional Modulatory Effects in Cellular Assays

Cellular assays have been instrumental in elucidating the complex pharmacology of 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol analogs, revealing their ability to bind to and modulate the function of various G-protein coupled receptors (GPCRs).

Dopamine (B1211576) Receptor (D2/D3) Ligand Interactions and Selectivity

Analogs of the tetralin structure have been extensively studied for their interaction with dopamine receptors, which are crucial targets in the treatment of neuropsychiatric disorders. Certain 2-(di-n-propylamino)tetralin (DPAT) analogs, for instance, demonstrate notable selectivity for the dopamine D2 receptor. The (S)-enantiomer of DPAT, in particular, behaves as a dopamine D2 receptor agonist. This selectivity has been confirmed in receptor binding studies, where (S)-DPAT showed a 6-fold higher affinity for D2 receptors compared to its (R)-enantiomer. The functional consequence of this interaction is the induction of typical dopaminergic behaviors in preclinical models, which can be antagonized by D2 receptor antagonists like raclopride. This highlights the potential of the tetralin scaffold in designing subtype-selective dopamine receptor ligands.

Serotonin (B10506) Receptor (5-HT1A, 5-HT1B) Antagonism and Agonism

The serotonergic system is another primary target for tetralin-based compounds. Specifically, analogs have shown significant activity at 5-HT1A and 5-HT1B receptors. The (R)-enantiomer of DPAT, for example, is a selective 5-HT1A receptor agonist, inducing classic serotonergic behavioral responses that are blocked by 5-HT1A antagonists. Binding studies have shown that (R)-DPAT has a 3-fold higher affinity for 5-HT1A receptors than the (S)-enantiomer. Further studies on 2-aminotetralin-type serotonin agonists have provided detailed insights into their binding affinities and functional activities at various 5-HT1 subtypes. These compounds often show high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with their functional effects typically measured through the inhibition of adenylyl cyclase and cyclic adenosine (B11128) monophosphate (cAMP) formation.

| Compound Type | Receptor Subtype | Activity |

| (S)-DPAT Analog | Dopamine D2 | Agonist |

| (R)-DPAT Analog | Serotonin 5-HT1A | Agonist |

| 2-Aminotetralin Analogs | Serotonin 5-HT1A/1B/1D | Agonist |

Alpha-1A Adrenergic Receptor Activation and Signaling Pathways (e.g., ERK activation)

Derivatives of the tetrahydronaphthalene structure have also been identified as potent and selective agonists for the alpha-1A adrenergic receptor. A notable example is A61603, N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, which demonstrates high selectivity for the alpha-1A subtype. In vitro studies using neonatal rat ventricular myocytes have shown that A61603 is a potent activator of the extracellular signal-regulated kinase (ERK) signaling pathway. The activation of this myocyte survival pathway underscores the therapeutic potential of such analogs in cardiovascular conditions. The signaling cascade is a key mechanism through which these compounds exert their cellular effects.

G-Protein Coupled Receptor 84 (GPR84) Agonist Profiling

This compound itself has been utilized as a starting material for the synthesis of novel agonists for the G-Protein Coupled Receptor 84 (GPR84), a receptor implicated in inflammatory and immune responses. Structure-activity relationship (SAR) studies have led to the development of potent and selective GPR84 agonists. The in vitro activity of these compounds is typically profiled by measuring their ability to inhibit forskolin-induced cAMP production in cells engineered to express human GPR84. This assay quantifies the agonist-mediated activation of the Gαi signaling pathway, which is characteristic of GPR84. The development of these agonists has provided valuable tools for investigating the physiological and pathological roles of this receptor.

Enzyme Inhibition Studies: Mycobacterial ATP Synthase

A significant development in the application of the tetrahydronaphthalene scaffold has been in the field of infectious diseases. Tetrahydronaphthalene amides have emerged as a novel class of potent and selective inhibitors of the Mycobacterium tuberculosis (M. tb) ATP synthase. This enzyme is a clinically validated target for anti-tuberculosis drugs. In vitro assays have confirmed that these compounds effectively inhibit the enzyme's function, which is critical for the bacterium's energy metabolism. These inhibitors represent a promising new avenue for the development of antitubercular agents, potentially offering improved properties over existing drugs.

Anti-Proliferative Mechanisms in Cancer Cell Lines (In Vitro Models)

The tetralin and tetralone ring systems are present in several clinically used anticancer drugs and have inspired the synthesis of new derivatives with anti-proliferative properties. In vitro studies have demonstrated that various tetralone derivatives exhibit cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.

The mechanisms underlying their anti-cancer effects are multifaceted. One study on tetralone derivatives bearing a sulfonamide scaffold found that a promising compound induced apoptosis in MCF-7 breast cancer cells. This was accompanied by cell cycle arrest at the G2/M phase and modulation of apoptotic proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, along with an increase in caspase-7 levels. Another study on novel heterocyclic compounds with a tetralin moiety showed that the lead compound induced DNA fragmentation and inhibited tubulin polymerization, ultimately activating the intrinsic apoptotic pathway in MCF-7 cells. Furthermore, some thiazoline-tetralin derivatives have been shown to induce high levels of apoptosis in A549 lung cancer cells.

The anti-proliferative activity is often quantified by determining the half-maximal inhibitory concentration (IC50) in cell viability assays, such as the MTT assay.

| Compound Class | Cancer Cell Line(s) | In Vitro Anti-Proliferative Effects & Mechanisms |

| Tetralone-sulfonamide derivatives | MCF-7 (Breast) | Induction of apoptosis, G2/M cell cycle arrest, modulation of Bax, Bcl-2, and caspase-7. |

| Heterocyclic tetralin derivatives | MCF-7 (Breast) | DNA fragmentation, inhibition of tubulin polymerization, activation of intrinsic apoptosis. |

| Thiazoline-tetralin derivatives | A549 (Lung) | Induction of apoptosis. |

| Tetralin-6-yl-pyrazoline derivatives | HeLa (Cervical), MCF-7 (Breast) | Cytotoxic activity, with one compound showing an IC50 of 3.5 µg/mL against HeLa and 4.5 µg/mL against MCF-7. |

In Vitro Antimicrobial and Antifungal Evaluations against Relevant Pathogens

The tetralone scaffold is a key structural feature in a variety of compounds demonstrating significant pharmacological activities, including antimicrobial and antifungal properties. nih.govresearchgate.net Derivatives of tetralone have been synthesized and evaluated against a range of bacterial and fungal pathogens, showing promise as a basis for the development of new anti-infective agents. nih.gov

Studies on novel aminoguanidine-tetralone derivatives revealed potent activity, particularly against Gram-positive bacteria. Many of these compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.5 µg/mL to 4 µg/mL against clinically relevant pathogens like Staphylococcus aureus. nih.gov The activity against Gram-negative bacteria was more varied, with better efficacy observed against Escherichia coli and Acinetobacter baumannii compared to Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov Furthermore, some tetralone derivatives have been shown to overcome drug resistance mechanisms in bacteria. nih.gov

In the realm of antifungal activity, tetralone derivatives have also been assessed. Research on various analogs demonstrated that their efficacy is influenced by the nature of substituents on the core structure. acs.org For example, in one study, tetralone derivatives were tested against fungal pathogens such as Aspergillus niger and Penicillium expansum, with MIC values ranging from 31.25 to 250 µg/mL. acs.org The structure-activity relationship exploration indicated that compounds with an O-ethyl group substituent showed more potent antifungal effects compared to those with O-methyl or methyl groups. acs.org Some derivatives were found to have a fungicidal effect, while others exhibited fungistatic activity. acs.org Another study focusing on (E)-longifolene-derived tetralone oxime ethers also reported significant antifungal activity against pathogens like Gibberella zeae and Fusarium oxysporum. scilit.com

The table below summarizes the in vitro antimicrobial and antifungal activities of representative tetralone analogs against various pathogens.

| Compound Class | Pathogen | Activity Type | MIC Range (µg/mL) |

| Aminoguanidine-tetralone derivatives | Gram-positive bacteria (S. aureus) | Antibacterial | 0.5 - 4 |

| Aminoguanidine-tetralone derivatives | Gram-negative bacteria (E. coli, A. baumannii) | Antibacterial | Moderate Activity |

| Substituted tetralones | Aspergillus niger | Antifungal | 62.5 - 125 |

| Substituted tetralones | Penicillium expansum | Antifungal | 31.25 - 62.5 |

| (E)-longifolene-derived tetralone oxime ethers | Gibberella zeae, Fusarium oxysporum | Antifungal | Potent Inhibition |

Antioxidant Potential and Reactive Oxygen Species Scavenging Assays

Derivatives of hydroxylated naphthalenes and related structures like tetralones are recognized for their antioxidant potential, which is the ability to neutralize harmful reactive oxygen species (ROS). ROS, such as superoxide (B77818) radicals and hydroxyl radicals, are byproducts of normal metabolism and can cause oxidative damage to cells, contributing to various diseases. researchgate.net The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby scavenging free radicals. torvergata.it

The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two widely used methods. torvergata.itmdpi.com These assays measure the ability of a compound to act via Hydrogen Atom Transfer (HAT) or Electron Transfer (ET) mechanisms, respectively. torvergata.itmdpi.com Studies on dihydroxynaphthalenes (DHNs) have shown that the position of the hydroxyl group on the naphthalene (B1677914) ring system is a key determinant of antioxidant power. torvergata.it Specifically, α-substituted naphthols (where the hydroxyl group is at position 1) generally exhibit higher antioxidant activity than β-substituted isomers. torvergata.it This enhanced activity is linked to the stability of the resulting aryloxyl radical intermediate. torvergata.it

The ability of a compound to scavenge specific ROS can also be directly measured. For instance, assays for superoxide radical scavenging and hydroxyl radical scavenging provide direct evidence of a compound's potential to mitigate oxidative stress. japsonline.comnih.gov Some chalcone (B49325) derivatives of 1-tetralone (B52770) have been specifically evaluated for their inhibitory effects against ROS production in stimulated macrophage cells. chemicalbook.com While comprehensive studies on the ROS scavenging profile of this compound itself are not extensively detailed, the established structure-activity relationships for related hydroxylated naphthalene compounds suggest it possesses intrinsic antioxidant potential. torvergata.it

Myeloid Cell Leukemia 1 (Mcl-1) Inhibition Studies

Myeloid Cell Leukemia 1 (Mcl-1) is a crucial anti-apoptotic protein belonging to the Bcl-2 family. Overexpression of Mcl-1 is a common feature in many human cancers, where it helps tumor cells evade programmed cell death (apoptosis), contributing to tumor progression and resistance to chemotherapy. This makes Mcl-1 a highly attractive target for the development of new cancer therapies.

Analogs incorporating the 5,6,7,8-tetrahydronaphthalen-1-ol moiety have been identified as components of potent Mcl-1 inhibitors. In these designs, the tetrahydronaphthyl group acts as a key anchor, fitting into a hydrophobic pocket of the Mcl-1 protein. Fragment-based drug design and structure-based optimization have led to the discovery of compounds that bind to Mcl-1 with high affinity.

The inhibitory activity of these compounds is typically quantified by their inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. Lower Kᵢ values indicate greater potency. Research has shown that linking the 5,6,7,8-tetrahydronaphthalen-1-ol fragment to other chemical scaffolds, such as tricyclic indoles, can yield highly effective inhibitors. The specific structure of the analog, including the linker and other substituents, plays a critical role in determining the binding affinity.

The table below presents the in vitro inhibitory activity of representative analogs against the Mcl-1 protein.

| Compound | Key Structural Feature | Mcl-1 Inhibition (Kᵢ) |

| Analog 1 | 1'-(5,6,7,8-tetrahydronaphthyl) group | Potent (Comparable to 1-naphthyl analog) |

| Analog 2 | 2'-(5,6,7,8-tetrahydronaphthyl) group | 3-fold reduced affinity vs. Analog 1 |

| Analog 3 | 3′-Me-4′-Cl-phenyl group | 240-fold improved potency vs. core fragment |

| Analog 4 | 3′,5′-di-Me-4′-Cl-phenyl moiety | 71 nM (720-fold improvement vs. core fragment) |

These studies underscore the importance of the 5,6,7,8-tetrahydronaphthalen-1-ol structure as a foundational element for designing potent and selective Mcl-1 inhibitors, offering a promising strategy for developing novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol?

- The synthesis typically involves halogenation and cyclization reactions. For example, 4-chloronaphthalen-1-ol can be refluxed with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst, followed by purification via recrystallization from ethanol . Optimization focuses on reaction temperature (80–100°C), catalyst loading (1:5 molar ratio of substrate to ZnCl₂), and reaction time (~8 hours) to achieve yields of 60–70%.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the aromatic and aliphatic proton environments, with characteristic shifts for the hydroxyl (-OH) and chloro (-Cl) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁ClO, [M+H]⁺ at m/z 183.0682) .

- Chromatography: HPLC or GC with UV/Vis detection ensures purity (>98%) by resolving residual solvents or byproducts .

Q. How are physicochemical properties such as logP and solubility determined for this compound?

- LogP (Partition Coefficient): Calculated using software (e.g., XlogP3) or experimentally via shake-flask method in octanol/water systems .

- Solubility: Tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (hexane) at 25°C, with DMSO typically yielding >50 mg/mL solubility due to the hydroxyl group’s polarity .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, such as antimicrobial efficacy?

- Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 2-position of the naphthalene ring improves antimicrobial activity by increasing membrane permeability. For example, 4-chloro-2-nitro derivatives show 2–4x higher inhibition against S. aureus compared to the parent compound . Synthesis involves Friedel-Crafts acylation followed by nitration .

Q. What experimental factors could explain contradictory results in biological activity studies?

- Solvent Effects: Activity discrepancies may arise from using DMSO (which enhances cellular uptake) vs. aqueous buffers .

- Bacterial Strain Variability: Differences in efflux pump expression or membrane composition across strains (e.g., Gram-positive vs. Gram-negative) require standardized testing protocols (e.g., CLSI guidelines) .

- Purity: Impurities >2% (e.g., unreacted starting materials) can skew MIC values, necessitating HPLC validation .

Q. What challenges arise in pharmacokinetic (PK) studies of this compound?

- Metabolic Stability: The hydroxyl group undergoes rapid glucuronidation in liver microsomes, reducing bioavailability. Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., borneol) can mitigate this .

- Blood-Brain Barrier (BBB) Penetration: Low BBB permeability (logBB < -1) due to high polarity requires prodrug strategies, such as acetylating the hydroxyl group to improve lipophilicity .

Q. How can molecular docking elucidate the mechanism of action against therapeutic targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.